1,4,5,8-Tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: Ammonia or primary amines
Conditions: High temperature and pressure, often in the presence of a catalyst
Attachment of Butoxyphenoxy Groups
Reagents: 3-Butoxyphenol and a suitable leaving group (e.g., halides)
Conditions: Nucleophilic substitution reaction, typically under basic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione typically involves multi-step organic reactions
-
Preparation of Anthracene-9,10-dione Core
Starting Material: Anthracene
Reagents: Oxidizing agents such as potassium dichromate or chromium trioxide
Conditions: Reflux in an acidic medium
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents.
Reduction: The anthracene core can be reduced to form dihydroanthracene derivatives.
Substitution: The butoxyphenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, sulfonates, under basic or acidic conditions
Major Products
Oxidation Products: Nitro derivatives of the original compound
Reduction Products: Dihydro derivatives
Substitution Products: Various substituted anthracene derivatives depending on the reagents used
Scientific Research Applications
1,4,5,8-Tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the anthracene core can intercalate into DNA, affecting its function and stability. The butoxyphenoxy groups enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
- 1,4,5,8-Tetraamino-2,7-bis(phenoxy)anthracene-9,10-dione
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione is unique due to the presence of butoxyphenoxy groups, which impart distinct solubility and reactivity characteristics compared to its analogs. This makes it particularly useful in applications requiring specific solubility profiles and reactivity patterns.
Properties
CAS No. |
88600-88-8 |
---|---|
Molecular Formula |
C34H36N4O6 |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C34H36N4O6/c1-3-5-13-41-19-9-7-11-21(15-19)43-25-17-23(35)27-29(31(25)37)34(40)30-28(33(27)39)24(36)18-26(32(30)38)44-22-12-8-10-20(16-22)42-14-6-4-2/h7-12,15-18H,3-6,13-14,35-38H2,1-2H3 |
InChI Key |
LHZXNUNBGIDWGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC(=C5)OCCCC)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.